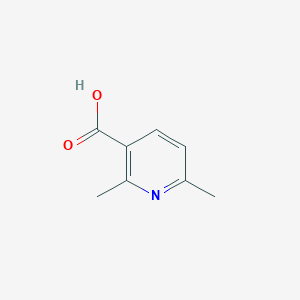

2,6-Dimethylnicotinic acid

Descripción general

Descripción

2,6-Dimethylnicotinic acid (DMNA) is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It has gained attention in recent years due to its potential applications in various fields of research and industry.

Synthesis Analysis

Methyl groups of 6-methylnicotinic acid and this compound were deuterated by an H-D exchange reaction under conditions of 1% NaOD/D2O on heating . With a condensation reaction between the D-labeled nicotinic acid derivative and N-hydroxysuccinimide with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, the nicotinoylating agents were prepared .Molecular Structure Analysis

The IUPAC name for this compound is 2,6-dimethylpyridine-3-carboxylic acid . The InChI code is 1S/C8H9NO2/c1-5-3-4-7(8(10)11)6(2)9-5/h3-4H,1-2H3,(H,10,11) and the InChI key is LZKZDAMNFOVXBN-UHFFFAOYSA-N . The Canonical SMILES is CC1=NC(=C(C=C1)C(=O)O)C .Chemical Reactions Analysis

One proposed mechanism is the action of niacin’s antilipolytic effect, thought to be mediated via nicotinic acid receptors . An alternate mechanism recently uncovered is the ability of niacin to speed up the intracellular degradation of Apolipoprotein B (ApoB) containing lipoproteins, such as VLDL and LDL, by inhibiting triglyceride synthesis .Physical and Chemical Properties Analysis

The molecular weight of this compound is 151.16 g/mol . The exact mass is 151.063328530 g/mol and the monoisotopic mass is 151.063328530 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

2,6-Dimethylnicotinic acid and its derivatives have been explored for various synthetic pathways and chemical properties, contributing significantly to heterocyclic chemistry. For instance, the synthesis of 2-amino-4,6-dimethylnicotinic acid arylamides has led to the formation of derivatives of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine, revealing its potential in the synthesis of complex heterocyclic compounds (Demina & Konshin, 1992). Further, the chemical oxidation of 2,6-dimethylaniline, a closely related compound, in the Fenton process has provided insights into the oxidative degradation pathways of organic pollutants, highlighting its relevance in environmental chemistry (Masomboon, Ratanatamskul, & Lu, 2009).

Pharmacological Potential

This compound derivatives have also been investigated for their pharmacological potential. Notably, the synthesis and anxiolytic activity of 4-amino-2,6-dimethylnicotinic acid esters and amides were studied, leading to the identification of new potential anxiolytics. This research underlines the importance of this compound derivatives in developing novel therapeutic agents (Glozman et al., 2001).

Environmental and Analytical Applications

The degradation of related compounds like 2,6-dimethylaniline by hydroxyl radicals has been explored, yielding critical insights into the mechanisms of environmental remediation of aromatic amine pollutants. Such studies are pivotal for understanding and improving the degradation processes of organic contaminants in water treatment technologies (Boonrattanakij, Lu, & Anotai, 2009).

Material Science and Biodegradation

Research on the biodegradation of plastic monomers like 2,6-dimethylphenol by specific bacteria has provided promising pathways for addressing environmental pollution by plastic materials. This area of study is crucial for developing bioremediation strategies for plastic waste, showcasing the broader applicability of research related to this compound and its derivatives (Ji et al., 2019).

Mecanismo De Acción

Target of Action

2,6-Dimethylnicotinic acid is a derivative of niacin, also known as vitamin B3 . Niacin and its derivatives act as precursors to nicotinamide coenzymes, which play a crucial role in metabolism . These coenzymes are electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

It is known that they have both indirect effects via nicotinamide coenzymes and direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

Niacin and its derivatives are involved in many vital redox reactions catalyzed by dozens of different enzymes . They are crucial for redox metabolism and the functioning of NAD-dependent pathways . The essential amino acid tryptophan in mammalian cells may partially serve as another source of NAD .

Pharmacokinetics

It is known that the compound is a solid at room temperature , suggesting that it may be administered orally or intravenously. Its bioavailability, distribution, metabolism, and excretion remain to be investigated.

Result of Action

Given its role as a precursor to nicotinamide coenzymes, it is likely to have a significant impact on cellular metabolism and redox reactions .

Action Environment

It is known that the compound is stable at ambient temperature , suggesting that it may be relatively resistant to environmental variations.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

2,6-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-4-7(8(10)11)6(2)9-5/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKZDAMNFOVXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471012 | |

| Record name | 2,6-dimethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5860-71-9 | |

| Record name | 2,6-Dimethylnicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5860-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dimethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

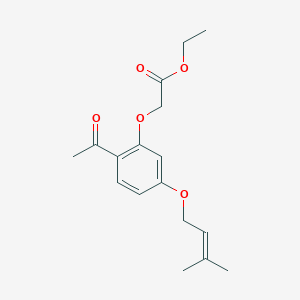

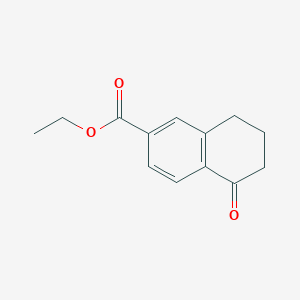

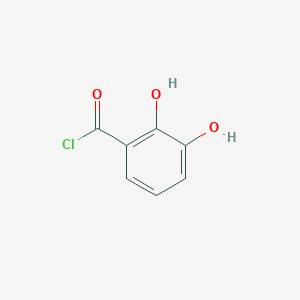

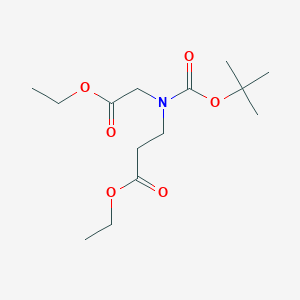

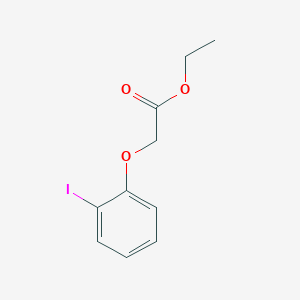

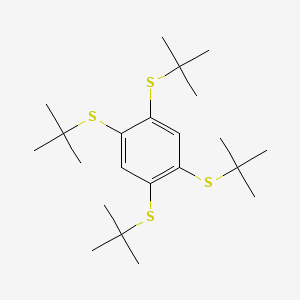

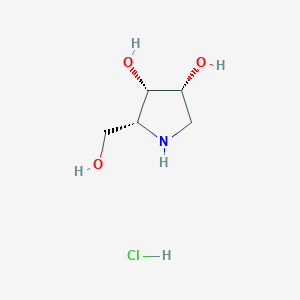

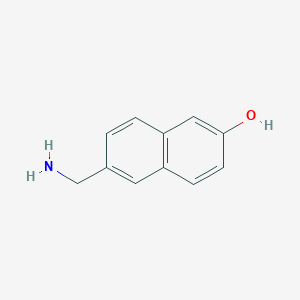

Feasible Synthetic Routes

Q1: What are the applications of 2,6-dimethylnicotinic acid in protein analysis?

A: this compound serves as a valuable building block for creating reagents used in protein analysis. Specifically, its deuterated derivatives, like 1-(2,6-dimethyl[D(6)]nicotinoyloxy)succinimide, can be used to modify the N-terminal of proteins []. This modification can be helpful for various analytical techniques and studies related to protein structure and function.

Q2: How is deuterium incorporated into the methyl groups of this compound?

A: Deuterium can be introduced into the methyl groups of this compound through an H-D exchange reaction. This reaction occurs when the compound is heated in a solution of 1% sodium deuteroxide (NaOD) in deuterium oxide (D2O) []. This process effectively replaces hydrogen atoms in the methyl groups with deuterium atoms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1314616.png)

![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)